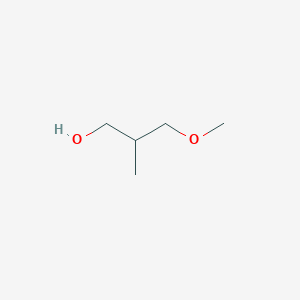

3-Methoxy-2-methylpropan-1-ol

Description

Significance in Organic Synthesis and Industrial Chemistry

The utility of 3-Methoxy-2-methylpropan-1-ol (B2357497) is most pronounced in the fields of organic and industrial chemistry, where it serves as a valuable intermediate in the synthesis of more complex molecules. guidechem.com Its bifunctional nature, containing both a hydroxyl and a methoxy (B1213986) group, allows for a range of chemical transformations.

A key aspect of its significance is its chirality. guidechem.com The (R)-enantiomer, (R)-3-methoxy-2-methylpropan-1-ol, is frequently used as a chiral building block. guidechem.com This enables the construction of complex molecular architectures with specific stereochemistry, a critical requirement in the development of many pharmaceutical compounds. guidechem.com Its role as an intermediate in the production of fine chemicals and pharmaceutical agents is a primary driver of its industrial relevance. guidechem.com Furthermore, the compound exhibits good solubility in both polar and nonpolar solvents, enhancing its versatility for use in diverse reaction conditions. guidechem.com The structural backbone related to this compound is also found in the synthesis of other complex molecules, as demonstrated in patent literature for related structures. google.com

Scope of Academic Inquiry for this compound

In academic and research settings, this compound is a subject of inquiry due to its chemical properties and reactivity. It is often utilized as a starting material in asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. bldpharm.com

Research focuses on the compound's reactivity, exploring various transformations of its functional groups. A primary example is its oxidation, which converts the primary alcohol group into an aldehyde, yielding 3-methoxy-2-methyl-propanal. chemicalbook.com This reaction is a fundamental transformation in organic chemistry and provides a pathway to other classes of compounds. The molecule's structure allows for further study into reactions involving its ether linkage and the stereocenter at the second carbon.

Research Data and Findings

To provide a clearer understanding of the compound's characteristics and chemical behavior, the following data tables summarize its properties and known reactions.

Table 1: Physicochemical Properties of (R)-3-Methoxy-2-methylpropan-1-ol This table details key physical and chemical identifiers for the (R)-enantiomer of the compound.

| Property | Value | Source(s) |

| CAS Number | 911855-78-2 | guidechem.com |

| Molecular Formula | C5H12O2 | guidechem.com |

| Molecular Weight | 104.15 g/mol | guidechem.com |

| Appearance | Colorless Liquid | guidechem.com |

| Boiling Point | 162 °C | guidechem.com |

| Density | 0.903 g/cm³ | guidechem.com |

| Flash Point | 51 °C | guidechem.com |

| IUPAC Name | (2R)-3-methoxy-2-methylpropan-1-ol | fluorochem.co.uk |

Table 2: Key Chemical Reactions of this compound This table outlines the principal chemical transformations the compound can undergo based on its functional groups.

| Reaction Type | Reagents/Conditions | Product(s) | Source(s) |

| Oxidation | Standard oxidizing agents | 3-methoxy-2-methyl-propanal | chemicalbook.com |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZDXGATDYLXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxy 2 Methylpropan 1 Ol and Its Stereoisomers

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of 3-Methoxy-2-methylpropan-1-ol (B2357497) is often focused on achieving high purity and specific molecular configurations.

One of the fundamental routes to synthesize this compound involves an electrophilic addition reaction. A common approach utilizes 2-methylpropene and methanol (B129727) in the presence of an acid catalyst. The double bond in 2-methylpropene is attacked by the electrophile (a proton from the acid), leading to the formation of a carbocation. This intermediate is then attacked by the nucleophilic methanol, resulting in the desired product. This mechanism is a classic example of an electrophilic addition, a cornerstone of organic synthesis.

The reaction of a protic acid, such as hydrogen halides (HX), with an alkene is a prime example of an electrophilic addition reaction. libretexts.org The reaction proceeds in a two-step mechanism. Initially, the electrophilic proton from HX is attacked by the electron-rich pi bond of the alkene, forming a carbocation intermediate and a halide ion. Subsequently, the nucleophilic halide ion attacks the carbocation, yielding the final alkyl halide product. libretexts.org When dealing with unsymmetrical alkenes, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. libretexts.org

The acid-catalyzed hydration of alkenes is another important electrophilic addition reaction that produces alcohols. This reaction involves the addition of water across the double bond of an alkene in the presence of an acid catalyst. The mechanism is initiated by the protonation of the alkene to form a carbocation, which is then attacked by a water molecule acting as a nucleophile. Deprotonation of the resulting oxonium ion yields the alcohol. ncert.nic.in For instance, the acid-catalyzed hydration of 2-methylpropene would lead to the formation of a tertiary carbocation, which is more stable than a primary carbocation, followed by the attack of water to produce 2-methylpropan-2-ol. aakash.ac.in

Beyond electrophilic additions, other synthetic strategies can be employed. One such method involves the reaction of 2-methylpropan-1-ol with methanol under reflux conditions in the presence of an acid catalyst. This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the starting alcohol is ultimately replaced by a methoxy (B1213986) group.

Another approach involves the reduction of 3-methoxy-2-methylpropanal. The aldehyde group in this precursor can be reduced to a primary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is particularly useful if the corresponding aldehyde is readily available.

Furthermore, organometallic reagents can be utilized. For example, a Grignard reagent could be reacted with a suitable epoxide. The nucleophilic carbon of the Grignard reagent would attack one of the carbon atoms of the epoxide ring, leading to the ring-opening and, after an aqueous workup, the formation of an alcohol. The specific reactants would need to be carefully chosen to yield the desired this compound structure.

Industrial Production Processes of this compound

On an industrial scale, the synthesis of this compound is optimized for cost-effectiveness, yield, and safety.

A key industrial method for producing alcohols is through the hydroformylation of alkenes, also known as the oxo process. This process involves the reaction of an alkene with a mixture of carbon monoxide (CO) and hydrogen (H₂), typically in the presence of a transition metal catalyst like cobalt or rhodium, to produce an aldehyde. researchgate.net

In the context of this compound, a precursor can be synthesized via the hydroformylation of isobutene. This reaction yields isobutyraldehyde (B47883). Subsequently, the isobutyraldehyde is hydrogenated in a separate step to produce the final alcohol product. This two-step hydroformylation-hydrogenation sequence is a common industrial strategy for the large-scale production of alcohols. The hydrogenation of the intermediate aldehyde can be achieved using various catalysts and reaction conditions. researchgate.net

The choice of catalyst is crucial in hydroformylation. Rhodium-based catalysts, often with phosphine (B1218219) or phosphite (B83602) ligands, are highly active and selective, allowing for milder reaction conditions compared to cobalt catalysts. researchgate.net The development of cooperative ligand systems for rhodium catalysts has even allowed for one-pot hydroformylation-hydrogenation processes by adjusting the reaction conditions. researchgate.net

Enantioselective Synthesis and Stereochemical Control

The presence of a chiral center at the second carbon atom of this compound means that it can exist as two enantiomers: (R)-3-Methoxy-2-methylpropan-1-ol and (S)-3-Methoxy-2-methylpropan-1-ol. The synthesis of a single enantiomer is often crucial, particularly in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. guidechem.com

The synthesis of enantiomerically pure (R)-3-Methoxy-2-methylpropan-1-ol is of significant interest as it serves as a valuable chiral building block in organic synthesis. guidechem.com One common strategy to obtain a specific enantiomer is to start with a chiral precursor. For instance, one could begin with (R)-2-methylpropan-1-ol and react it with methanol in the presence of an acid catalyst to introduce the methoxy group, ideally without affecting the stereocenter.

Another powerful technique for obtaining enantiomerically pure compounds is through enzymatic kinetic resolution. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, a racemic mixture of a related compound, 2-(3-methoxy-4-methylphenyl)propan-1-ol, was resolved using lipase-catalyzed reactions. researchgate.net A similar approach could potentially be applied to a suitable precursor of this compound. Lipase-catalyzed hydrolysis or acylation can be highly enantioselective. researchgate.net

Asymmetric synthesis, which employs chiral catalysts or auxiliaries to create a desired stereocenter, is another advanced approach. For example, chiral catalysts like BINOL-derived ligands can be used to achieve high enantiomeric excess in various reactions. The enantiomeric purity of the final product can be assessed using techniques such as chiral high-performance liquid chromatography (HPLC) or Mosher ester analysis.

The development of efficient and selective synthetic methods for this compound and its stereoisomers continues to be an active area of research, driven by the compound's utility as a versatile intermediate in various fields of chemistry.

Interactive Data Tables

Table 1: Overview of Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents/Catalysts | Product | Scale |

| Electrophilic Addition | 2-Methylpropene, Methanol | Acid Catalyst | This compound | Laboratory |

| Nucleophilic Substitution | 2-Methylpropan-1-ol, Methanol | Acid Catalyst | This compound | Laboratory |

| Reduction | 3-Methoxy-2-methylpropanal | NaBH₄ or LiAlH₄ | This compound | Laboratory |

| Hydroformylation-Hydrogenation | Isobutene, CO, H₂ | Cobalt or Rhodium Catalyst | This compound | Industrial |

| Chiral Synthesis | (R)-2-Methylpropan-1-ol, Methanol | Acid Catalyst | (R)-3-Methoxy-2-methylpropan-1-ol | Laboratory |

| Enzymatic Kinetic Resolution | Racemic Precursor | Lipase (B570770) | Enantiomerically Enriched Product | Laboratory |

Dynamic Resolution Strategies in the Preparation of Chiral 3-Methoxy-2-methylpropan-1-one Analogues

The synthesis of enantiomerically pure β-alkoxy alcohols, such as the stereoisomers of this compound, is a significant challenge in organic chemistry. The precursor ketone, 3-methoxy-2-methylpropan-1-one, possesses a chiral center at the C2 position. A classical kinetic resolution of this racemic ketone would result in a maximum theoretical yield of only 50% for a single enantiomer of the desired alcohol. To overcome this limitation, dynamic kinetic resolution (DKR) has emerged as a powerful strategy. DKR combines an in situ racemization of the starting ketone with a highly enantioselective reaction, allowing for the theoretical conversion of 100% of the racemic starting material into a single, desired stereoisomer of the product. nih.govwikipedia.org

The successful implementation of a DKR process for analogues of 3-methoxy-2-methylpropan-1-one hinges on two critical and compatible catalytic cycles: the rapid racemization of the ketone and the highly enantioselective transformation, typically a reduction or an acylation. nih.govcdnsciencepub.com

Chemoenzymatic Dynamic Kinetic Resolution

A prominent and highly effective approach for the DKR of ketones analogous to 3-methoxy-2-methylpropan-1-one is chemoenzymatic DKR. This method pairs a metal-based racemization catalyst with an enzyme for the enantioselective step. nih.govnih.gov

Ruthenium-Catalyzed Racemization Coupled with Enzymatic Acylation:

One well-established strategy involves the use of a ruthenium catalyst for the racemization of the ketone, coupled with a lipase for the enantioselective acylation of the corresponding alcohol, which is formed transiently. While this is a resolution of the alcohol, the principles are directly relevant to the DKR of the precursor ketone via a reductive process. For instance, the DKR of racemic secondary alcohols is often achieved using a ruthenium complex, such as Shvo's catalyst or related Ru(II) complexes, in conjunction with a lipase like Candida antarctica lipase B (CALB). nih.govbeilstein-journals.org In a typical DKR of a secondary alcohol, the lipase selectively acylates one enantiomer, and the ruthenium catalyst racemizes the remaining unreacted enantiomer. This ensures a continuous supply of the reactive enantiomer for the enzymatic acylation, driving the reaction towards a single enantiomeric product with high yield and enantiomeric excess.

Dynamic Kinetic Reductive Resolution:

More directly applicable to the synthesis of chiral alcohols from ketones like 3-methoxy-2-methylpropan-1-one analogues is the dynamic kinetic reductive resolution. In this process, the racemic ketone is subjected to an enantioselective reduction catalyzed by an enzyme, while a metal catalyst simultaneously racemizes the ketone.

Ketoreductases (KREDs) are particularly effective biocatalysts for the asymmetric reduction of ketones. nih.govfrontiersin.org For α-alkoxy-β-keto esters, which are structurally related to 3-methoxy-2-methylpropan-1-one, DKR using KREDs has been successfully demonstrated. For example, the biocatalytic reduction of racemic ethyl 2-methoxy-3-oxo-3-phenylpropanoate has been achieved with high stereoselectivity using engineered ketoreductases. One variant, ChKRED12 M191S, produced the (2S,3S)-diol with greater than 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of over 99:1. Conversely, the Q151Y/M191L variant of the same enzyme yielded the (2R,3R)-diol, also with excellent stereoselectivity. nih.gov This highlights the power of enzyme engineering to control the stereochemical outcome.

The racemization of the β-keto stereocenter in such systems can sometimes be achieved without an additional metal catalyst, especially if the α-proton is sufficiently acidic to allow for base-catalyzed enolization and subsequent racemization under the reaction conditions. However, for ketones with less acidic α-protons, a dedicated racemization catalyst is often necessary. Recently, a combination of photoredox catalysis and organocatalysis has been developed for the racemization of β-keto stereocenters, which can then be coupled with a ketoreductase for a successful DKR. princeton.edu

Asymmetric Transfer Hydrogenation via Dynamic Kinetic Resolution

Another powerful strategy for the DKR of ketones is asymmetric transfer hydrogenation (ATH). This method employs a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, which catalyzes both the racemization of the ketone and its enantioselective reduction in the presence of a hydrogen donor, such as formic acid/triethylamine azeotrope or isopropanol. nih.govnih.govacs.org

For α-alkoxy-β-ketophosphonates and α-alkoxy-β-keto esters, which serve as excellent models for 3-methoxy-2-methylpropan-1-one analogues, ATH-DKR has been shown to be highly effective. Commercially available and well-defined chiral ruthenium(II) catalysts, such as those based on the TsDPEN ligand (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have been used to reduce a wide range of these substrates to the corresponding syn-1,2-diol derivatives with high diastereoselectivity and enantioselectivity. nih.govthieme-connect.com

The general conditions and outcomes for the ATH-DKR of analogous α-alkoxy-β-keto esters are summarized in the table below.

| Substrate (R1) | Catalyst | Product Configuration | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Reference |

| Phenyl | Ru(II)-TsDPEN | syn | 97:3 | >99% | thieme-connect.com |

| 4-Methoxyphenyl | Ru(II)-TsDPEN | syn | 97:3 | >99% | thieme-connect.com |

| 2-Furyl | Ru(II)-TsDPEN | syn | 90:10 | >99% | thieme-connect.com |

| (E)-Styryl | Ru(II)-TsDPEN | syn | 96:4 | 98% | thieme-connect.com |

Table 1: Examples of Asymmetric Transfer Hydrogenation-Dynamic Kinetic Resolution of α-Alkoxy-β-keto Esters.

The success of these DKR strategies relies on the careful optimization of reaction conditions to ensure compatibility between the racemization and resolution catalysts and to achieve high rates for both processes. nih.gov The choice of catalyst, solvent, temperature, and, in the case of ATH, the hydrogen source, are all critical factors that influence the yield and stereoselectivity of the final chiral alcohol product. These methodologies provide a robust framework for the efficient and stereoselective synthesis of chiral β-alkoxy alcohols derived from analogues of 3-methoxy-2-methylpropan-1-one.

Mechanistic Investigations of 3 Methoxy 2 Methylpropan 1 Ol Reactivity

Reaction Mechanisms of 3-Methoxy-2-methylpropan-1-ol (B2357497)

The reaction mechanisms of this compound are centered on the reactivity of its primary hydroxyl group and, to a lesser extent, the ether linkage.

The hydroxyl (-OH) group of this compound imparts nucleophilic character to the molecule. The oxygen atom possesses lone pairs of electrons that can attack electrophilic centers. As a primary alcohol, its nucleophilicity is influenced by both electronic and steric factors.

The nucleophilic strength of an alcohol is subject to steric hindrance around the hydroxyl group. masterorganicchemistry.comlibretexts.org In this compound, the hydroxyl group is attached to a primary carbon, which is generally accessible. However, the presence of a methyl group on the adjacent carbon (C2) introduces some steric bulk, which can slightly impede the oxygen's ability to attack sterically crowded electrophiles compared to a less substituted primary alcohol like 1-propanol. libretexts.org

As a saturated alcohol, this compound primarily undergoes substitution reactions at the carbon bearing the hydroxyl group. Addition reactions are not characteristic of this molecule. The hydroxyl group itself is a poor leaving group (hydroxide ion, OH⁻), and therefore, it must first be converted into a good leaving group to facilitate substitution. masterorganicchemistry.comchemistrysteps.com

This conversion is typically achieved through two main pathways:

Protonation in Acidic Media: In the presence of strong hydrohalic acids (HBr or HI), the alcohol's oxygen atom is protonated to form a protonated alcohol (an oxonium ion). masterorganicchemistry.comlibretexts.org This creates an excellent leaving group, a neutral water molecule (H₂O). masterorganicchemistry.com A halide ion (e.g., Br⁻) then acts as a nucleophile, attacking the primary carbon in a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com The reaction proceeds via a backside attack, leading to the displacement of the water molecule and the formation of an alkyl halide. youtube.com

Conversion to Sulfonate Esters or Use of Specific Reagents: The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base (like pyridine) to form a sulfonate ester (e.g., a tosylate). chemistrysteps.comlibretexts.org The tosylate group is an excellent leaving group, and the resulting compound can readily undergo SN2 reactions with a wide range of nucleophiles. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide, respectively, also via an SN2 pathway. libretexts.orgyoutube.com

Due to the primary nature of the alcohol in this compound, these substitution reactions proceed via the SN2 mechanism, as the formation of a primary carbocation required for an SN1 pathway is highly unfavorable. youtube.comchemistrysteps.com

Oxidation and Reduction Pathways of this compound

The presence of a primary alcohol group makes this compound susceptible to oxidation, while the ether linkage can undergo reduction under specific, harsh conditions.

Oxidation Pathways: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions used. libretexts.orgchemguide.co.ukwikipedia.org The process occurs in two stages: the alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid. wikipedia.org

Partial Oxidation to an Aldehyde: To stop the oxidation at the aldehyde stage (3-methoxy-2-methylpropanal), anhydrous (water-free) conditions and milder oxidizing agents are necessary. wikipedia.orgstackexchange.com This prevents the formation of an aldehyde hydrate (B1144303) intermediate, which is required for the second oxidation step. wikipedia.orgstackexchange.commasterorganicchemistry.com Suitable reagents for this transformation include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). studymind.co.uk

Complete Oxidation to a Carboxylic Acid: For the complete oxidation to a carboxylic acid (3-methoxy-2-methylpropanoic acid), strong oxidizing agents are used in aqueous conditions. ucalgary.calibretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in aqueous sulfuric acid (Jones reagent). wikipedia.orgmasterorganicchemistry.com The reaction is typically performed under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.org

Reduction Pathways: The primary alcohol group in this compound is already in a reduced state and does not undergo further reduction. However, the ether C-O bond can be cleaved under reductive conditions, although ethers are generally quite unreactive. openstax.orgwikipedia.org This cleavage typically requires strong reagents and forcing conditions. masterorganicchemistry.com Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether linkage. openstax.orglibretexts.org In the case of this compound, this would proceed via an SN2 mechanism, where the halide ion attacks the less sterically hindered methyl group of the protonated ether, yielding 2-methylpropane-1,3-diol and methyl halide. openstax.orglibretexts.org

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, most notably as a hydrogen donor in catalytic transfer hydrogenation. In this process, the alcohol serves as a source of hydrogen to reduce other unsaturated molecules, such as ketones, aldehydes, or alkenes, in the presence of a metal catalyst. researchgate.netnih.gov While secondary alcohols like 2-propanol are commonly used, primary alcohols can also serve as hydrogen donors. researchgate.netdntb.gov.ua However, the use of primary alcohols can sometimes lead to irreversible deactivation of certain catalysts, for example, through the formation of metal carbides. catalysis.ruresearchgate.net

Additionally, greener catalytic oxidation methods provide an alternative to stoichiometric heavy metal oxidants. Catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in conjunction with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) or oxygen, can efficiently oxidize primary alcohols to acids. acsgcipr.org

Influence of Reagents and Reaction Conditions on Chemical Transformations

The outcome of reactions involving this compound is highly dependent on the choice of reagents and the specific conditions employed.

For oxidation reactions , the most critical factor is the nature of the oxidizing agent and the presence of water.

| Desired Product | Reagent Class | Specific Reagents | Typical Conditions |

|---|---|---|---|

| Aldehyde (3-methoxy-2-methylpropanal) | Mild, Anhydrous Oxidants | PCC, Dess-Martin Periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂), Room Temperature |

| Carboxylic Acid (3-methoxy-2-methylpropanoic acid) | Strong, Aqueous Oxidants | KMnO₄, Jones Reagent (CrO₃/H₂SO₄/H₂O) | Aqueous solution, often with heating or reflux |

For substitution reactions , the conditions determine the efficiency and mechanism of converting the poor -OH leaving group into a reactive substrate.

| Transformation | Reagent(s) | Leaving Group Formed | Mechanism | Key Conditions |

|---|---|---|---|---|

| Alcohol → Alkyl Halide | HBr, HI | H₂O | SN2 | Concentrated strong acid |

| Alcohol → Alkyl Halide | SOCl₂/Pyridine, PBr₃ | Intermediate chlorosulfite or phosphite (B83602) ester | SN2 | Often performed at cool temperatures |

| Alcohol → Sulfonate Ester | TsCl/Pyridine | Tosylate (-OTs) | (Initial formation of ester) | Base (pyridine) acts as catalyst and acid scavenger |

The cleavage of the ether bond is generally difficult and requires significantly more vigorous conditions than reactions at the alcohol moiety, underscoring the relative stability of the ether linkage. wikipedia.orgmasterorganicchemistry.com High temperatures and concentrated, strong acids (HI or HBr) are necessary to achieve this transformation. openstax.orgmasterorganicchemistry.com

Derivatization and Functionalization of 3 Methoxy 2 Methylpropan 1 Ol

Synthesis of Novel Derivatives from 3-Methoxy-2-methylpropan-1-ol (B2357497)

The chemical architecture of this compound, featuring a primary alcohol, a methyl group, and a methoxy (B1213986) group, provides multiple sites for synthetic modification. This structure allows for its use as a versatile building block in the synthesis of more complex molecules. guidechem.com The chirality of (R)-3-methoxy-2-methylpropan-1-ol makes it a particularly valuable intermediate in the development of chiral drugs.

Functional Group Interconversions on the this compound Scaffold

The functional groups of this compound can be transformed into a range of other functionalities, expanding its synthetic utility.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 3-methoxy-2-methylpropanal, or further to a carboxylic acid. This transformation is typically achieved using common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3).

Reduction: The hydroxyl group can be reduced to yield simpler alcohols or hydrocarbons, although specific examples directly starting from this compound are not extensively detailed in the provided results.

Substitution: The hydroxyl group is amenable to substitution reactions, for instance, with reagents like thionyl chloride or phosphorus tribromide to produce alkyl halides. The methoxy group can also be substituted under appropriate conditions.

Amination: The hydroxyl group can be converted to an amino group. For example, 1-Amino-3-methoxy-2-methylpropan-2-ol can be synthesized through methods like the catalytic amination of alcohols. smolecule.com

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reagent/Condition | Product | Functional Group Change |

| This compound | Oxidizing Agent (e.g., KMnO4) | 3-Methoxy-2-methylpropanal | Alcohol to Aldehyde |

| This compound | Thionyl Chloride | 1-Chloro-3-methoxy-2-methylpropane | Alcohol to Alkyl Halide |

| 1-Methoxy-2-propanol | Catalytic Amination | 1-Amino-3-methoxy-2-methylpropan-2-ol | Alcohol to Amine |

Formation of Azomethine Derivatives from Propanol (B110389) Analogues

Azomethines, or Schiff bases, are compounds containing a carbon-nitrogen double bond and are typically formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). biointerfaceresearch.com While direct synthesis from this compound requires its prior oxidation to the aldehyde, the formation of azomethines from structurally similar amino propanol derivatives is well-documented.

For instance, new azomethine derivatives have been synthesized by condensing 2-Amino-2-Methyl-1-Propanol with various substituted benzaldehydes. researchgate.netijpsr.com This process generally involves refluxing the reactants in a suitable solvent like a methanol-water mixture. researchgate.netijpsr.com The resulting azomethines can be purified by recrystallization. biointerfaceresearch.com The formation of the characteristic imine (-CH=N-) linkage is a key step in these syntheses. biointerfaceresearch.comnih.gov

Table 2: Synthesis of Azomethine Derivatives from 2-Amino-2-Methyl-1-Propanol

| Amine Reactant | Aldehyde Reactant | Resulting Azomethine Derivative |

| 2-Amino-2-Methyl-1-Propanol | 2-Hydroxy-3-methoxybenzaldehyde | 2-((1-hydroxy-2-methyl propan-2-ylimino) methyl)-6-methoxyphenol |

| 2-Amino-2-Methyl-1-Propanol | 4-Hydroxy-3-Methoxy-Benzaldehyde | 4-((1-hydroxy-2-methyl propan-2-ylimino) methyl)-6-methoxyphenol |

| 2-Amino-2-Methyl-1-Propanol | 3,4-Dimethoxy Benzaldehyde | 2-(3, 4- dimethoxybenzylideneamino)- 2- methylpropan-1-ol |

| 2-Amino-2-Methyl-1-Propanol | 3, 4, 5-Trimethoxy Benzaladehyde | 2-(3,4,5-trimethoxybenzylideneamino)-2-methylpropan-1-ol |

Exploitation of this compound Derivatives in Advanced Materials and Chemical Intermediates

Derivatives of this compound serve as crucial intermediates in the synthesis of fine chemicals, specialty materials, and pharmaceuticals. guidechem.com The unique structural features of these derivatives make them valuable in creating more complex molecules with specific functionalities.

For example, derivatives of this compound are utilized in the production of polymers and resins. The reaction of a derivative, 1-(4,5-dimethoxy-2,3-dinitrophenyl)-2-methylpropan-1-ol, with butyl isocyanate yields a carbamate (B1207046) that has applications as a photolabile protecting group, which can release butylamine (B146782) upon photoirradiation. iucr.org This property is significant in the field of materials science for creating photoresponsive materials.

Furthermore, certain derivatives have shown potential as antimicrobial and antioxidant agents. The introduction of different functional groups onto the this compound backbone can significantly enhance these biological activities.

Structural Elucidation Methodologies for this compound Derivatives

A variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the synthesized molecules. biointerfaceresearch.comnih.govmdpi.com For instance, in the formation of azomethine derivatives, the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton in the ¹H NMR spectrum, along with shifts in the ¹³C NMR spectrum, confirm the reaction's success. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. biointerfaceresearch.com For example, the formation of an azomethine is characterized by the appearance of a C=N stretching vibration in the IR spectrum. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which helps in confirming their identity. biointerfaceresearch.comnih.gov

Elemental Analysis: This technique determines the elemental composition of a compound, providing further evidence for its proposed structure. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure, including stereochemistry and intermolecular interactions. iucr.org

Table 3: Spectroscopic Data for a Representative Azomethine Derivative (Based on general characteristics described in sources)

| Spectroscopic Technique | Key Observational Feature | Interpretation |

| ¹H NMR | Signal around 8.0-9.0 ppm | Indicates the presence of the azomethine proton (CH=N) |

| ¹³C NMR | Signal around 150-165 ppm | Corresponds to the carbon of the azomethine group (C=N) |

| IR | Absorption band around 1600-1650 cm⁻¹ | Characteristic stretching vibration of the C=N double bond |

| Mass Spectrometry | Molecular ion peak (M+) | Confirms the molecular weight of the synthesized derivative |

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and specialized two-dimensional (2D) NMR techniques provide detailed information about the chemical environment, connectivity, and stereochemistry of the nuclei within 3-Methoxy-2-methylpropan-1-ol (B2357497) and its analogs.

The ¹H and ¹³C NMR spectra of this compound provide a distinct fingerprint of its structure. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to a specific set of protons in the molecule. For analogous primary alcohols like 2-methylpropan-1-ol, protons are found in distinct chemical environments, leading to separate signals with specific splitting patterns based on the n+1 rule. docbrown.info For this compound, one would anticipate signals for the methyl protons (CH₃), the methoxy (B1213986) protons (OCH₃), the methylene (B1212753) protons adjacent to the oxygen (CH₂O), the other methylene protons (CH₂OH), and the methine proton (CH). The hydroxyl proton (OH) often appears as a broad singlet, and its exchange with deuterium (B1214612) oxide (D₂O) can confirm its identity. docbrown.info

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a single peak, with its chemical shift influenced by its electronic environment. The carbon atoms bonded to electronegative oxygen atoms (in the alcohol and ether functional groups) are expected to resonate at a lower field (higher ppm) compared to the alkyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH ₃-CH | ~0.9 | Doublet (d) | ~16 |

| CH ₃-O | ~3.3 | Singlet (s) | ~59 |

| CH ₂-OH | ~3.4-3.5 | Doublet (d) | ~68 |

| CH ₂-OCH₃ | ~3.2-3.3 | Doublet (d) | ~76 |

| CH | ~1.8-2.0 | Multiplet (m) | ~35-40 |

| OH | Variable | Singlet (s, broad) | N/A |

Note: Predicted values are based on typical ranges for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.

For chiral molecules like the (R)- or (S)-enantiomers of this compound, standard NMR may not distinguish between the enantiomers. guidechem.com To resolve such ambiguities, chiral derivatizing agents are often employed. One such method involves the esterification of the alcohol with an enantiomerically pure arylmethoxyacetic acid, such as (R)- and (S)-9-anthrylmethoxyacetic acids (9-AMA). researchgate.net The resulting diastereomeric esters exhibit distinct ¹H NMR spectra, allowing for the determination of the absolute configuration of the alcohol. researchgate.net This technique is particularly effective for β-chiral primary alcohols. researchgate.net Additionally, for complex structures or to confirm spatial relationships, 2D NMR experiments like NOESY can establish the proximity of specific groups, such as the methyl and methoxy groups, which is crucial for confirming stereochemistry.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, offers clues to the molecule's structure.

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.com It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. scispace.com In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. uin-alauddin.ac.id As each component, including this compound, elutes from the column, it enters the mass spectrometer. scispace.com

The mass spectrometer ionizes the molecules, typically through electron impact (EI), causing them to form a molecular ion (M⁺) and a series of fragment ions. chemguide.co.uk The resulting mass spectrum is a plot of ion abundance versus m/z. The retention time from the GC and the mass spectrum together provide a highly specific identification of the compound. uin-alauddin.ac.id This method has been validated for similar compounds, such as 3-methoxypropane-1,2-diol, in complex matrices like wine, demonstrating its robustness for quantitative analysis. oiv.intnih.gov The system must be capable of separating the analyte from potential interferences. oiv.int

The fragmentation of the molecular ion in the mass spectrometer follows predictable chemical pathways. chemguide.co.uk For alcohols, common fragmentation patterns include alpha-cleavage and dehydration (loss of a water molecule). libretexts.org

Molecular Ion (M⁺): For this compound (C₅H₁₂O₂), the molecular ion peak would be expected at an m/z of 104.15. guidechem.com However, for many primary alcohols, this peak can be weak or absent. libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, the most likely alpha-cleavage would be the loss of the isobutyl-methoxy radical to form the [CH₂OH]⁺ ion, which gives a characteristic peak at m/z = 31. libretexts.org This peak is a strong indicator of a primary alcohol. libretexts.org

Loss of Water: Alcohols readily lose a water molecule (18 amu), which would result in a peak at m/z = 86 (104 - 18). libretexts.org

Other Fragments: Cleavage at the ether linkage is also possible. Loss of a methoxy radical (•OCH₃, 31 amu) would yield a fragment at m/z = 73. Loss of a methyl group (•CH₃, 15 amu) from the molecular ion would result in a peak at m/z = 89.

The relative abundance of these fragment ions helps to piece together the structure of the molecule. For instance, the base peak in the spectrum of the related 2-methyl-1-propanol (B41256) is at m/z = 43, corresponding to the stable secondary isopropyl cation, [(CH₃)₂CH]⁺. libretexts.orgdocbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 89 | [C₄H₉O₂]⁺ | M⁺ - •CH₃ |

| 86 | [C₅H₁₀O]⁺ | M⁺ - H₂O |

| 73 | [C₄H₉O]⁺ | M⁺ - •OCH₃ |

| 45 | [CH₃OCH₂]⁺ | Cleavage of C-C bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These techniques are complementary and provide characteristic information about the functional groups present. americanpharmaceuticalreview.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.comlibretexts.org

For this compound, the key functional groups are the hydroxyl (-OH), ether (C-O-C), and alkyl (C-H) groups.

O-H Stretch: A very prominent and characteristic band in the IR spectrum of alcohols is the broad absorption between 3200 and 3550 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group. docbrown.info In Raman spectroscopy, this vibration is typically weaker.

C-H Stretch: Absorptions due to C-H stretching in the alkyl portions of the molecule are expected in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. docbrown.info

C-O Stretch: The C-O stretching vibrations for the primary alcohol and the ether linkage are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. docbrown.info The primary alcohol C-O stretch is usually found around 1050 cm⁻¹, while the ether C-O-C stretch will also fall in this region. These vibrations are also typically visible in the Raman spectrum.

The fingerprint region (below 1500 cm⁻¹) of both the IR and Raman spectra contains a complex pattern of bending and skeletal vibrations that are unique to the molecule, allowing for its definitive identification when compared against a reference spectrum. docbrown.info While water can interfere with IR spectra due to strong absorption by hydroxyl groups, it is a weak Raman scatterer, making Raman spectroscopy advantageous for aqueous samples. edinst.com

Other Analytical Techniques for Characterization of this compound

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, a suite of other analytical techniques plays a crucial role in providing a comprehensive characterization of this compound. These methods are essential for verifying purity, determining physical properties, and ensuring the structural integrity of the compound.

One of the most valuable techniques for assessing the purity of this compound is gas chromatography (GC) . GC is particularly effective for separating volatile compounds, making it well-suited for this ether-alcohol. The technique can be used to monitor the progress of its synthesis, such as in the reaction of 2-methyl-3-methoxy-1-propanal with an oxidizing agent, and to quantify the presence of any impurities or byproducts. For instance, in the synthesis of the related compound 3-methoxy-3-methyl-1-butanol, gas chromatography is employed to analyze the final product and determine its purity. google.com The retention time in a GC system is a key identifier for a specific compound under a given set of conditions.

Elemental analysis provides fundamental data on the elemental composition of this compound. This technique determines the percentage of carbon, hydrogen, and oxygen in a sample, which can then be compared to the theoretical values calculated from its molecular formula, C₅H₁₂O₂. This comparison is a critical step in confirming the empirical formula of a newly synthesized batch of the compound.

The physical properties of this compound are also important for its characterization. These properties are often determined using a variety of analytical instruments. For the (R)-enantiomer, the following physical properties have been reported:

| Physical Property | Value |

| Boiling Point | 162 °C |

| Density | 0.903 g/cm³ |

| Flash Point | 51 °C |

| Data sourced from Guidechem for (R)-3-methoxy-2-methylpropan-1-ol. guidechem.comchem960.com |

For the racemic mixture, a boiling point of approximately 141-141.5 °C at 750 mmHg has been noted for the related isomer, 2-methoxy-2-methylpropan-1-ol. sigmaaldrich.com The refractive index, another important physical constant, provides a measure of how light propagates through the substance and is a useful indicator of purity.

Polarimetry is a specialized technique that is indispensable for the characterization of chiral compounds like the (R)- and (S)-enantiomers of this compound. This method measures the rotation of plane-polarized light as it passes through a sample of the chiral molecule. The direction and magnitude of this rotation are unique to each enantiomer and can be used to determine the enantiomeric excess and confirm the absolute configuration of a sample.

Finally, Karl Fischer titration is a specific and highly accurate method used to quantify the water content in a sample of this compound. Due to the hygroscopic nature of many alcohols, this technique is crucial for ensuring that the compound is sufficiently anhydrous, which is often a requirement for its use in moisture-sensitive chemical reactions.

These analytical techniques, in conjunction with spectroscopic methods, provide a robust framework for the thorough characterization of this compound, ensuring its identity, purity, and suitability for various research and industrial applications.

Computational and Theoretical Chemistry Studies of 3 Methoxy 2 Methylpropan 1 Ol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are employed to investigate the electronic structure and geometry of molecules, providing a foundational understanding of their intrinsic properties.

While specific, in-depth ab initio or Density Functional Theory (DFT) studies exclusively focused on 3-Methoxy-2-methylpropan-1-ol (B2357497) are not widely available in published literature, the methodologies for such investigations are well-established. These calculations are fundamental to determining the optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p), are commonly used for geometry optimization and the calculation of spectroscopic parameters. mdpi.com For instance, in studies of analogous compounds like 3-methoxy-1-propanol (B72126), DFT calculations at levels like BH&HLYP/6-311++G(d,p) have been successfully used to investigate reaction mechanisms. nih.gov Such calculations for this compound would elucidate bond lengths, bond angles, and dihedral angles of its most stable geometric configuration. Furthermore, these computations can predict spectroscopic signatures (e.g., NMR, IR) and properties like HOMO-LUMO energy gaps, which are crucial for assessing chemical reactivity. mdpi.com

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about single bonds and determining their relative stabilities. Computational techniques are particularly adept at exploring the potential energy surface of a molecule to locate stable anti and syn conformers. cwu.educwu.edu

For flexible molecules like this compound, multiple low-energy conformers are expected due to the rotation around the C-C and C-O single bonds. A computational conformational search would typically be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the resulting unique conformers using higher-level DFT or ab initio methods. This process yields the relative energies of the conformers, allowing for the determination of the most stable structures and their populations at a given temperature. DFT computational studies on related, complex molecules have been used to determine the stabilities of different conformational isomers. researchgate.net

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not prominent in the literature, this technique would be invaluable for understanding its behavior in condensed phases.

An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating the forces between them based on a given force field. The simulation would then solve Newton's equations of motion, providing trajectories for each atom. From these trajectories, macroscopic thermodynamic properties (like density and heat capacity) and microscopic structural information (like radial distribution functions) can be derived. Such simulations would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecule interacts with solvents or other chemical species.

Theoretical Approaches to Reaction Pathways and Energetics for this compound

Theoretical chemistry is essential for mapping out potential reaction pathways and calculating the associated energy changes, providing mechanistic insights that can be difficult to obtain experimentally. A key area of interest for compounds like this compound is their atmospheric degradation.

Studies on the analogous compound, 3-methoxy-1-propanol, have utilized DFT and conventional transition state theory (TST) to investigate its degradation reaction initiated by hydroxyl (OH) radicals. nih.gov These studies calculate the energy barriers for hydrogen abstraction from different positions on the molecule. For 3-methoxy-1-propanol, it was found that hydrogen abstraction from the methylene (B1212753) group adjacent to the ether oxygen (α-ether position) and the methylene group adjacent to the alcohol (α-alcohol position) are significant pathways. nih.gov The mechanism involves the initial attack by an OH radical, forming an alkyl radical, which then reacts with molecular oxygen to form peroxy radicals, leading to various degradation products. nih.gov A similar theoretical approach for this compound would identify the most likely sites for radical attack and predict the subsequent reaction cascade and its energetics.

Predictive Modeling of Molecular Properties and Behavior of this compound

Computational tools can predict a wide range of molecular properties based on a compound's structure. These predictions are widely used for initial characterization and screening. For this compound, several physicochemical properties have been computed and are available in chemical databases. nih.gov

These predicted values provide a useful profile of the molecule's expected behavior in various chemical and biological systems.

Predicted Molecular Properties of this compound

Data sourced from PubChem CID 18624857. nih.gov

In addition to these descriptors, collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have also been predicted for different adducts.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data sourced from PubChemLite. uni.lu

Statistical Physics Models for Intermolecular Interactions of Analogues

While direct statistical physics models for this compound are not readily found, the principles are applied broadly in computational chemistry to bridge the gap between microscopic interactions and macroscopic properties. For analogous compounds like alkoxyethanols, models such as equations of state are used to predict the thermophysical properties of their mixtures.

These models use parameters derived from the intermolecular potentials of the constituent molecules to describe the behavior of the bulk fluid. The study of reaction kinetics, such as the atmospheric degradation of 3-methoxy-1-propanol, also relies on statistical mechanics. nih.gov Rate constants are calculated using theories (like Transition State Theory) that incorporate statistical mechanical concepts, such as partition functions, to account for the distribution of energy among the reactant and transition state molecules. These theoretical frameworks are essential for understanding how intermolecular forces and molecular structure govern the collective behavior and reactivity of chemical systems.

Biological System Interactions and Bioactivity Research of 3 Methoxy 2 Methylpropan 1 Ol Analogues Non Clinical

Enzyme-Substrate Interactions of 3-Methoxy-2-methylpropan-1-ol (B2357497) and its Analogues

While specific studies detailing the enzyme-substrate interactions of this compound are not extensively documented in publicly available research, the broader principles of biocatalysis suggest that its functional groups—a primary alcohol and an ether—are susceptible to enzymatic transformations. Engineered enzymes, particularly from the cytochrome P450 family, have demonstrated the ability to catalyze reactions on traditionally unreactive C(sp3)–H bonds, indicating that enzymes can be tailored to act on specific sites of molecules like this compound and its analogues dntb.gov.ua. The development of such engineered enzymes opens possibilities for creating novel catalytic activities that could functionalize this and similar compounds dntb.gov.ua. For instance, photoenzymatic processes have been shown to enable stereoselective radical cyclizations and intermolecular hydroalkylation, reactions that could potentially involve substrates with similar structural motifs dntb.gov.ua.

Antimicrobial and Antioxidant Properties of this compound Derivatives

Derivatives containing methoxy (B1213986) groups, analogous to this compound, have been a significant focus of research for their therapeutic potential, particularly their antimicrobial and antioxidant activities. The presence and position of methoxy groups on aromatic rings can substantially influence the bioactivity of a compound. mdpi.com

Antimicrobial Activity: A variety of methoxy-substituted compounds have demonstrated notable antimicrobial effects. For example, a series of methoxy amino chalcone (B49325) derivatives were synthesized and showed promising, broad-spectrum antimicrobial activity against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans researchgate.net. Similarly, methoxylated 2-hydroxynaphthalene-1-carboxanilides have been investigated as multitarget antimicrobial agents, with some derivatives showing activity across a wide spectrum of bacteria and mycobacteria nih.gov. Another study highlighted a coumarin (B35378) derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), which exhibited significant antibacterial and antifungal properties jmchemsci.com.

Antioxidant Properties: The methoxy group is a well-known electron-donating group, which can enhance the antioxidant capacity of molecules. This is particularly evident in flavonoids and phenolic compounds. Methoxyflavones, found in plants like Kaempferia parviflora, are known to neutralize excessive reactive oxygen species (ROS) and prevent lipid peroxidation researchgate.net. Synthetic 3-methoxyflavones have also been evaluated for their antioxidant potential researchgate.net. Studies on curcumin (B1669340) analogues found that electron-donating groups like methoxy groups play a crucial role in their antioxidant activity mdpi.com. Furthermore, research on 2-methoxyphenol derivatives has led to the identification of new phenolic compounds with significant antioxidant activity, as measured by DPPH, ABTS, and ORAC assays researchgate.net. The positioning of the methoxy group is critical; for instance, a meta-methoxy group was found to increase the antioxidant activity in certain benzoic acid derivatives mdpi.com.

| Compound Class/Derivative | Bioactivity | Key Findings | References |

|---|---|---|---|

| Methoxy Amino Chalcones | Antimicrobial | Showed good, wide-spectrum activity against E. coli, S. aureus, and C. albicans. | researchgate.net |

| Methoxylated 2-Hydroxynaphthalene-1-carboxanilides | Antimicrobial | Active against a range of bacteria and mycobacteria, including resistant isolates. | nih.gov |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl) Methoxy) Coumarin | Antimicrobial | Displayed inhibitory zones ranging from 15 to 22 mm against various Gram-positive and Gram-negative bacteria. | jmchemsci.com |

| Methoxyflavones | Antioxidant | Effectively neutralize ROS and prevent lipid peroxidation. | researchgate.net |

| 2-Methoxyphenol Derivatives | Antioxidant | Identified as new phenolic compounds with potent antioxidant activity in DPPH, ABTS, and ORAC assays. | researchgate.net |

| Curcumin Analogues | Antioxidant | The ortho-substituted methoxy group enhances the stability of the radical form, contributing to antioxidant effects. | mdpi.com |

Exploration of this compound Derivatives in Bioactive Molecule Synthesis

The structural framework of this compound and its derivatives makes them valuable building blocks in the synthesis of more complex, biologically active molecules.

Compounds structurally related to this compound serve as key intermediates in pharmaceutical synthesis. For example, 3-methoxy-1-propanol (B72126) is utilized as a building block in the creation of pharmaceutically active compounds, such as certain stomach therapeutics google.com. Similarly, 3'-methoxypropiophenone (B1296965) is a known intermediate in the synthesis of various pharmaceuticals, including the analgesic Tapentadol chemicalbook.com. The presence of both hydroxyl and methoxy functional groups provides versatile reaction sites for constructing larger, more complex drug molecules. These examples underscore the potential of simple methoxylated alcohols and their derivatives to serve as foundational scaffolds in medicinal chemistry.

The synthesis of novel bioactive compounds often relies on versatile precursors, and derivatives of methoxylated compounds have been employed in the creation of various therapeutic agents through methods like multicomponent reactions mdpi.comscispace.com. These reactions allow for the efficient assembly of complex molecules from simpler building blocks. For instance, 3-methoxy flavone (B191248) derivatives have been synthesized and shown to possess significant cytotoxic activity against breast cancer cell lines nih.gov. Other examples include the synthesis of pyrano[3,2-c]chromene derivatives and curcumin 3,4-dihydropyrimidinones, which have also been screened for various biological activities mdpi.com.

| Starting Material/Derivative Class | Synthesized Bioactive Substance | Potential Biological Activity | References |

|---|---|---|---|

| 3-Methoxy-1-propanol | Stomach therapeutics | Pharmaceutical | google.com |

| 3'-Methoxypropiophenone | Tapentadol | Analgesic | chemicalbook.com |

| Flavonol derivatives (via methylation) | 3-Methoxy Flavone Derivatives | Anti-breast cancer | nih.gov |

| β-aryloxyquinoline-3-carbaldehydes | Pyrano[3,2-c]chromene derivatives | Antimicrobial | mdpi.com |

| Curcumin, substituted aldehydes, urea | Curcumin 3,4-dihydropyrimidinones | Anti-inflammatory, Antioxidant | mdpi.com |

Interaction with Biological Targets: Molecular Docking and Adsorption Studies (e.g., Olfactory Receptors for Analogous Thiols)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme unar.ac.id. This in silico method is invaluable in drug design and for understanding biological interactions at a molecular level researchgate.net. Studies on various methoxy-containing compounds have utilized this approach to elucidate their mechanism of action. For instance, molecular docking of 3-methoxy flavone derivatives was used to study their interaction with the binding pockets of the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR), both of which are significant targets in cancer therapy nih.gov.

The field of olfaction provides a compelling example of specific molecular interactions with biological targets. Mammalian olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs), are responsible for detecting a vast array of odorant molecules nih.gov. The interaction between an odorant and an OR triggers a signal cascade that ultimately leads to the perception of smell nih.gov.

While direct studies on this compound and olfactory receptors are scarce, research on structurally analogous thiols offers significant insight. The human odorant receptor OR2M3 has been identified as a highly specific and narrowly tuned receptor for the key onion odorant 3-Mercapto-2-methylpentan-1-ol nih.gov. This thiol shares a similar carbon backbone with this compound (a 2-methyl substituted C5 chain). The specificity of this receptor for a particular thiol highlights the precise molecular recognition that occurs within the binding pockets of olfactory receptors. It suggests that a thiol analogue of this compound could potentially interact with specific olfactory receptors, and molecular docking studies would be a primary tool to investigate such hypothetical interactions. The cellular environment and stimulus dynamics can also significantly shape the functionality and ligand interactions of these receptors nih.govresearchgate.net.

Research Gaps and Future Perspectives in 3 Methoxy 2 Methylpropan 1 Ol Studies

Unexplored Synthetic Routes and Catalytic Systems for 3-Methoxy-2-methylpropan-1-ol (B2357497)

The synthesis of this compound and related methoxy (B1213986) alcohols is established through classical chemical methods. However, there is considerable scope for the development of more efficient, selective, and sustainable synthetic strategies. Current research on analogous compounds, such as 1-methoxy-2-propanol, highlights the use of novel catalytic systems that could be adapted and optimized.

Research Gaps:

Green Catalysis: The exploration of biocatalytic and enzymatic routes for the synthesis of this compound is a significant research gap. Enzymes could offer high stereoselectivity, yielding specific enantiomers like (R)-3-methoxy-2-methylpropan-1-ol, which is crucial for applications in pharmaceuticals and fine chemicals.

Novel Heterogeneous Catalysts: While solid catalysts are used for similar ethers, the development of bespoke catalysts specifically for this compound is underexplored. Research into materials like modified zeolites, functionalized mesoporous silica, or metal-organic frameworks (MOFs) could lead to catalysts with superior activity, selectivity, and reusability compared to traditional homogeneous catalysts. researchgate.netcatalysis.ru

Alternative Feedstocks: Current syntheses often rely on petroleum-derived precursors. Future research could focus on developing synthetic pathways from renewable biomass-derived feedstocks, aligning with the principles of green chemistry.

Flow Chemistry: The application of continuous flow reactor technology for the synthesis of this compound has not been thoroughly investigated. Flow chemistry could offer benefits such as improved heat and mass transfer, enhanced safety, and easier scalability. researchgate.net

Future Perspectives: Future work should concentrate on designing and testing novel catalytic systems. For instance, the development of bifunctional catalysts that can facilitate multiple reaction steps in a one-pot synthesis would be a significant advancement. Investigating the kinetics and mechanisms of these new catalytic reactions will be essential for their optimization.

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst Type | Potential Advantages | Research Focus |

| Enzymes (e.g., Lipases, Etherases) | High stereoselectivity, mild reaction conditions, environmentally benign. | Screening for suitable enzymes, reaction optimization, enzyme immobilization. |

| Modified Zeolites | Shape selectivity, tunable acidity, thermal stability. | Ion-exchange with various metals, modification of pore structure. |

| Ionic Liquids | "Designer" solvents with tunable properties, potential catalytic activity. researchgate.net | Use as both catalyst and solvent, catalyst recyclability studies. researchgate.net |

| Metal-Organic Frameworks (MOFs) | High surface area, well-defined active sites, potential for multifunctional catalysis. | Synthesis of MOFs with appropriate pore size and active metal centers. |

Advanced Spectroscopic Characterization and Data Standardization for this compound

Comprehensive spectroscopic data is fundamental for the unambiguous identification and quality control of a chemical compound. While basic spectral data for this compound exists, there is a need for more advanced characterization and the establishment of a standardized, publicly accessible database.

Research Gaps:

Advanced NMR Spectroscopy: There is a lack of published data from advanced Nuclear Magnetic Resonance (NMR) techniques such as 2D-NMR (COSY, HSQC, HMBC). These analyses are crucial for definitive structural elucidation and assignment of all proton and carbon signals, especially for differentiating it from isomers.

High-Resolution Mass Spectrometry (HRMS): Detailed fragmentation patterns from HRMS are not readily available. This data is vital for confirming the molecular formula and for identifying the compound in complex mixtures. nih.gov

Vibrational Spectroscopy: While basic FTIR and Raman spectra are known, a detailed vibrational analysis, supported by theoretical calculations, would provide deeper insight into the molecule's conformational properties and intermolecular interactions. nih.gov

Standardized Data Repository: The available spectral data is scattered across various sources. A centralized and curated database with standardized data acquisition and reporting protocols is needed to ensure data quality and accessibility for the research community.

Future Perspectives: A dedicated project to fully characterize this compound using a suite of modern spectroscopic techniques is warranted. The resulting data should be compiled into a comprehensive and open-access spectral library. This would serve as an invaluable resource for researchers in synthesis, analysis, and quality assurance.

Table 2: Spectroscopic Techniques for Deeper Characterization

| Technique | Information Provided | Research Goal |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei (¹H-¹H, ¹H-¹³C). | Unambiguous assignment of all proton and carbon signals; confirmation of connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement and elemental composition; fragmentation analysis. | Confirmation of molecular formula; development of mass spectral library for identification. |

| Chiroptical Spectroscopy (e.g., VCD, ECD) | Information on the absolute configuration of chiral molecules. | Characterization of individual enantiomers, e.g., (R)- and (S)-3-methoxy-2-methylpropan-1-ol. |

| Computational Spectroscopy | Theoretical prediction of spectra (NMR, IR, Raman) to aid experimental assignment. | Correlate experimental data with theoretical models to understand conformational preferences. |

Deeper Mechanistic Understanding of this compound Reactivity

A thorough understanding of the reaction mechanisms of this compound is essential for controlling its transformations and designing new applications. Research on the reactivity of analogous compounds provides a starting point, but the specific influence of the 2-methyl group on reaction pathways remains largely uninvestigated.

Research Gaps:

Oxidation Mechanisms: The oxidation of the primary alcohol group can lead to an aldehyde (3-methoxy-2-methylpropanal) or a carboxylic acid. nih.gov The detailed mechanisms, including the role of different oxidizing agents and the influence of the adjacent methyl and methoxy groups on reaction rates and selectivity, require further study.

Ether Cleavage: The conditions and mechanisms for the cleavage of the methoxy ether bond are not well-documented. Understanding this reactivity is critical for assessing the compound's stability and potential degradation pathways.

Atmospheric Degradation: The atmospheric fate of this compound is unknown. Mechanistic studies, similar to those performed on 3-methoxy-1-propanol (B72126) which investigate reactions with hydroxyl radicals, are needed to assess its environmental impact, lifetime, and potential to form secondary pollutants. researchgate.netresearchgate.net

Reactions of the Hydroxyl Group: While reactions like esterification and etherification are expected, detailed kinetic and mechanistic studies are lacking. The steric hindrance provided by the neighboring methyl group could significantly influence the rates of these reactions compared to unbranched analogues.

Future Perspectives: Future research should employ a combination of experimental and computational methods to elucidate these reaction mechanisms. Kinetic studies can determine reaction rates and orders, while isotopic labeling experiments can trace the pathways of atoms during a reaction. Computational modeling can be used to map potential energy surfaces and identify transition states, providing molecular-level insight into the reaction pathways. researchgate.net

Design and Synthesis of Novel this compound Derivatives with Targeted Applications

The functional groups of this compound—a primary hydroxyl group and an ether linkage—make it a versatile building block for the synthesis of new molecules. The design and synthesis of novel derivatives could lead to compounds with tailored properties for specific applications.

Research Gaps:

Ester Derivatives: A systematic exploration of esters derived from this compound is lacking. These derivatives could have potential applications as specialty solvents, coalescing agents, plasticizers, or fragrance components.

Ether Derivatives: Further etherification of the hydroxyl group could produce a range of di-ethers with unique solvent properties, such as varying polarity and boiling points.

Polymer Building Blocks: The potential of this compound and its derivatives as monomers for polymerization has not been explored. For example, its acrylate (B77674) or methacrylate (B99206) esters could be used to synthesize polymers with unique side-chain functionalities.

Pharmaceutical and Agrochemical Scaffolds: The incorporation of the 3-methoxy-2-methylpropyl moiety into more complex molecules of potential biological interest is an unexplored area.

Future Perspectives: A targeted synthesis program should be initiated to create a library of novel derivatives. This would involve reacting the hydroxyl group via esterification, etherification, and other transformations. The physical and chemical properties of these new compounds should be thoroughly characterized, and they should be screened for potential applications in materials science, specialty chemicals, and life sciences.

Table 3: Potential Derivatives and Targeted Applications

| Derivative Class | Synthetic Transformation | Potential Application |

| Esters | Esterification with various carboxylic acids/anhydrides. | Solvents, plasticizers, fragrances, coatings. |

| Carbonates | Reaction with phosgene (B1210022) or its equivalents. | Electrolytes for batteries, monomers for polycarbonates. |

| Glycosides | Glycosylation of the hydroxyl group. | Surfactants, building blocks in medicinal chemistry. |

| Acrylates/Methacrylates | Esterification with (meth)acrylic acid. | Monomers for specialty polymers and resins. |

Computational and Theoretical Studies for Predictive Design in this compound Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and understanding reactivity, thereby guiding experimental research. For this compound, the application of these methods is a significant research gap that, if filled, could accelerate discovery and development.

Research Gaps:

Conformational Analysis: A detailed computational study of the conformational landscape of this compound is needed. Understanding the relative energies of different conformers is key to interpreting spectroscopic data and predicting reactivity.

Property Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to accurately predict a wide range of properties, including spectroscopic signatures (NMR, IR), thermochemical data (enthalpy of formation), and electronic properties (dipole moment, molecular electrostatic potential). mdpi.comasianresassoc.org

Reaction Modeling: Computational modeling can be used to investigate the mechanisms of reactions involving this compound, complementing experimental studies. This includes calculating activation barriers and reaction energies to predict feasibility and selectivity. researchgate.netmdpi.com

De Novo Design: There is an opportunity to use computational tools to design novel derivatives with specific, targeted properties. For example, Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the solvent properties or biological activity of hypothetical derivatives before their synthesis.

Future Perspectives: A synergistic approach combining computational and experimental work is the most promising path forward. Theoretical predictions can guide the synthesis of the most promising new derivatives and help in the interpretation of experimental results. For example, computational screening could identify potential ester derivatives with optimal properties as solvents, significantly reducing the experimental effort required.

Q & A

Q. What are the key physicochemical properties of 3-Methoxy-2-methylpropan-1-ol, and how do they influence experimental design?

- Methodological Answer : The compound’s boiling point (e.g., ~150–152°C for structurally similar 3-Methoxy-1-propanol ), density (~0.94 g/cm³), and solubility in polar solvents (due to hydroxyl and methoxy groups) dictate reaction conditions. For instance, its hygroscopic nature requires anhydrous environments for reactions sensitive to moisture. Use Karl Fischer titration to monitor water content during synthesis.

Q. How can this compound be synthesized with high purity, and what analytical techniques validate its structure?

- Methodological Answer : A plausible route involves nucleophilic substitution of a methylpropanol precursor with methoxide. Purification via fractional distillation or column chromatography is recommended. Validate purity using:

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : While direct hazard data is limited, structurally similar methoxy-propanols exhibit flammability (flash point ~35–100°C) and potential irritancy . Use fume hoods, fire-resistant storage, and PPE (gloves, goggles). For spills, adsorb with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl and 3-methoxy groups influence the compound’s reactivity in catalytic processes?

- Methodological Answer : The 2-methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbon. Computational studies (e.g., DFT calculations) can map electron density shifts caused by the methoxy group’s electron-donating effect, which stabilizes carbocation intermediates in acid-catalyzed reactions . Experimental validation via kinetic isotope effects (KIEs) is recommended.

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or pH variations. Standardize conditions (e.g., DMSO-d₆ for hydroxyl proton observation) and cross-reference with high-resolution MS and IR (stretching bands: O-H ~3200–3600 cm⁻¹, C-O ~1100 cm⁻¹) . Collaborative databases like PubChem provide benchmark spectra for comparison .

Q. How can enantiomeric purity of chiral derivatives of this compound be assessed and optimized?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and polarimetric detection. For asymmetric synthesis, employ chiral catalysts (e.g., BINOL-derived ligands) to enhance enantiomeric excess (ee). Monitor ee via Mosher ester analysis or X-ray crystallography of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.